2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of the [1,3,4]thiadiazolo[3,2-a]pyrimidines . These compounds are synthesized using a variety of methods and have been characterized using various spectral techniques . They have been found to exhibit excellent activity for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines .
Synthesis Analysis
The synthesis of these compounds involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers several advantages including rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Molecular Structure Analysis
The molecular structure of these compounds has been fully characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques. The crystal structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to crystallize in the orthorhombic space group Pna21 .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, similar compounds have been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-10-5-6-12(7-11(10)2)20-18-22-23-17(24)13-8-15(25-3)16(26-4)9-14(13)21-19(23)27-18/h5-9H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZOLXNIODKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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